(5-bromo-2-methoxybenzyl)(3,5-dimethylphenyl)amine
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Overview
Description
(5-bromo-2-methoxybenzyl)(3,5-dimethylphenyl)amine is a chemical compound with the molecular formula C19H21BrN. It is commonly known as BODIPY-FL-amine and is used in scientific research for various purposes.
Mechanism of Action
BODIPY-FL-amine works by binding to specific biomolecules and emitting fluorescence upon excitation with light of a specific wavelength. The mechanism of action of BODIPY-FL-amine depends on the biomolecule it is binding to. For example, when BODIPY-FL-amine binds to a protein, it can be used to study the protein's localization, conformational changes, and interactions with other proteins.
Biochemical and Physiological Effects:
BODIPY-FL-amine has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in vitro and in vivo experiments.
Advantages and Limitations for Lab Experiments
BODIPY-FL-amine has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect low concentrations of biomolecules. It is also easy to use and can be used in a wide range of experiments. However, BODIPY-FL-amine has some limitations. It is not suitable for long-term experiments as it can photobleach over time. It is also not suitable for experiments that require high-resolution imaging as it has a relatively low quantum yield.
Future Directions
There are several future directions for the use of BODIPY-FL-amine in scientific research. One potential application is in the study of cancer cells. BODIPY-FL-amine can be used to study the behavior of cancer cells and to identify potential drug targets. Another potential application is in the development of new imaging techniques. BODIPY-FL-amine can be used in combination with other fluorescent probes to develop new imaging techniques with higher resolution and sensitivity. Finally, BODIPY-FL-amine can be used in the development of new drugs. By studying the behavior of biomolecules with BODIPY-FL-amine, researchers can identify potential drug targets and develop new drugs with higher efficacy and fewer side effects.
Conclusion:
In conclusion, BODIPY-FL-amine is a valuable tool in scientific research. Its fluorescent properties make it a highly sensitive probe for the study of biomolecules in living cells. Its use in a wide range of experiments makes it a versatile tool for researchers. With further research, BODIPY-FL-amine has the potential to contribute to the development of new drugs and imaging techniques.
Synthesis Methods
The synthesis of BODIPY-FL-amine involves the reaction of 5-bromo-2-methoxybenzaldehyde with 3,5-dimethylphenylamine in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity. The synthesis of BODIPY-FL-amine is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
BODIPY-FL-amine is widely used in scientific research as a fluorescent probe. It is used to label proteins, lipids, and other biomolecules to study their behavior in living cells. BODIPY-FL-amine is also used in the detection of reactive oxygen species (ROS) and lipid peroxidation in cells. It is a valuable tool in the study of cellular signaling pathways and the identification of drug targets.
properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-11-6-12(2)8-15(7-11)18-10-13-9-14(17)4-5-16(13)19-3/h4-9,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWRIZHQKJYFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Br)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethylaniline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.